molecular formula C10H13Cl2N3 B1501824 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride CAS No. 918811-94-6

3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride

Cat. No. B1501824
CAS RN: 918811-94-6
M. Wt: 246.13 g/mol
InChI Key: IJZBZRMHZMZNQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride is a chemical compound with the CAS Number: 40836-55-3 . It has a molecular weight of 198.09 . The compound is stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of imidazol-4-ones, which is a key component of this compound, has been extensively studied . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones . For instance, in 2015, Xie et al. reported a one-pot oxidative condensation of ketones and amidines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogens .


Chemical Reactions Analysis

Imidazol-4-ones, a key component of this compound, are utilized in a wide range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . They are also found naturally occurring in the body .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 198.09 .

Mechanism of Action

While the specific mechanism of action for 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride is not mentioned in the search results, it’s worth noting that imidazole, a key component of this compound, has a broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazole, a key component of this compound, has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that 3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride and similar compounds may have potential applications in various fields of medicine in the future.

properties

IUPAC Name

[3-(1H-imidazol-5-yl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZBZRMHZMZNQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CN2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695988
Record name 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918811-94-6
Record name 1-[3-(1H-Imidazol-5-yl)phenyl]methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(1H-Imidazol-4-YL)-benzylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.